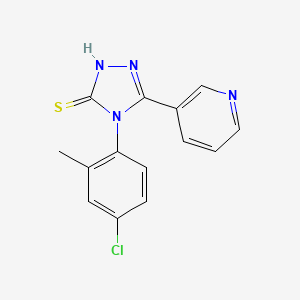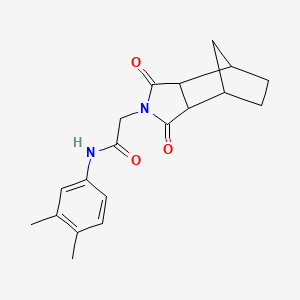![molecular formula C20H16N4O3 B11593357 (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11593357.png)
(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you’ve mentioned is a complex heterocyclic molecule with intriguing properties. Let’s break it down:
IUPAC Name: (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
Chemical Formula: CHNO
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several steps. One notable method is the Claisen-Schmidt condensation, which plays a crucial role in forming 1,3-diphenyl-2-propene-1-ones (commonly known as chalcones). Here’s a simplified synthetic route:
-
Starting Materials
- 3-acetyl-2,5-dimethylfuran
- Terephthalaldehyde
-
Reaction
- A solution of 3-acetyl-2,5-dimethylfuran and terephthalaldehyde in an ethanolic solution of NaOH is stirred at room temperature.
- The Claisen-Schmidt condensation occurs, resulting in the formation of the target compound.
-
Isolation
- The product is separated, dissolved in CH2Cl2, washed with a saturated solution of NaHCO3, and then evaporated to dryness.
- Recrystallization from methanol/chloroform yields the final compound.
Industrial Production Methods
Unfortunately, specific industrial-scale production methods for this compound are not widely documented. Research in this area is ongoing.
Análisis De Reacciones Químicas
The compound can undergo various reactions, including:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the aromatic rings can be replaced.
Common reagents include NaOH, NaHCO3, and organic solvents.
Aplicaciones Científicas De Investigación
This compound has diverse applications:
Medicine: It may exhibit anti-inflammatory, antimitotic, anti-leishmanial, and antitumor properties.
Chemistry: As a precursor to flavonoids, it contributes to natural product synthesis.
Industry: Its synthetic utility extends to preparing pharmacologically interesting heterocyclic systems.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, it’s essential to explore related structures in the pyrido[1,2-a]pyrimidine family. Researchers often compare this compound’s properties with those of structurally related molecules.
Remember that this compound’s uniqueness lies in its specific arrangement of functional groups and heterocyclic rings. Further studies will reveal more about its distinct features.
Propiedades
Fórmula molecular |
C20H16N4O3 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
(E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C20H16N4O3/c1-12-6-5-7-16(13(12)2)27-19-15(10-14(11-21)18(22)25)20(26)24-9-4-3-8-17(24)23-19/h3-10H,1-2H3,(H2,22,25)/b14-10+ |
Clave InChI |
FAKWZMCHCZQSHD-GXDHUFHOSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)N)C |
SMILES canónico |
CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-ethoxy-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetamide](/img/structure/B11593301.png)
![7-(4-butoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11593314.png)
![2-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11593317.png)
![((5Z)-4-Oxo-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-3-YL)acetic acid](/img/structure/B11593318.png)
![9-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11593326.png)
![(5Z)-3-cyclohexyl-5-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11593331.png)
![benzyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11593336.png)
![(5Z)-3-cyclohexyl-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11593345.png)
![(2-chloro-6-methoxy-4-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11593352.png)
![(3Z)-1-ethyl-3-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11593353.png)


